![molecular formula C22H19ClN4O5S B2834868 2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(4-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide CAS No. 894035-14-4](/img/structure/B2834868.png)
2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(4-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(4-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C22H19ClN4O5S and its molecular weight is 486.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(4-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H20ClN3O5S, and its structure includes a benzo[d][1,3]dioxole moiety, which is known for its various biological activities. The presence of multiple functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzo[d][1,3]dioxole derivative followed by coupling reactions to introduce the thioether and amide functionalities. Specific methodologies may vary, but they often utilize standard organic synthesis techniques such as nucleophilic substitution and condensation reactions.
Anticancer Activity
Recent studies have demonstrated that derivatives containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. For example, a study reported IC50 values for similar benzo[d][1,3]dioxole derivatives against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines ranging from 1.54 µM to 4.52 µM, outperforming standard chemotherapy agents like doxorubicin .
The anticancer mechanisms attributed to this compound and its analogs include:
- EGFR Inhibition : The compound has been shown to inhibit epidermal growth factor receptor (EGFR) activity, which is crucial in many cancers.
- Induction of Apoptosis : Studies indicated that treatment with these compounds leads to increased apoptosis as evidenced by annexin V-FITC assays.
- Cell Cycle Arrest : Analysis revealed that these compounds could induce cell cycle arrest in the G0/G1 phase, preventing cancer cells from proliferating .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on HepG2 Cells : A recent investigation demonstrated that treatment with the compound resulted in a significant decrease in cell viability in HepG2 cells compared to controls. The study utilized flow cytometry to analyze apoptosis rates and found a notable increase in early and late apoptotic cells following treatment .
- Combination Therapy : Another study explored the effects of combining this compound with conventional chemotherapeutics. Results indicated enhanced cytotoxicity against resistant cancer cell lines when used in conjunction with standard treatments such as doxorubicin .
Scientific Research Applications
Biological Activities
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. The pyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives similar to this compound have shown promising results against breast and colon cancer cells by targeting specific signaling pathways involved in cell growth and survival .
- Anti-inflammatory Properties : The benzo[d][1,3]dioxole structure is associated with anti-inflammatory effects. Compounds derived from this scaffold have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and pain . This suggests that the compound may possess similar anti-inflammatory properties.
- Antidiabetic Potential : Some studies have highlighted the role of compounds with similar functional groups in managing diabetes by inhibiting α-glucosidase activity. For example, derivatives containing the benzo[d][1,3]dioxole moiety have been shown to significantly reduce blood glucose levels by delaying carbohydrate absorption .
Applications in Drug Development
The unique structural features of 2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(4-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide make it a valuable candidate for further drug development:
Application Area | Potential Effects | References |
---|---|---|
Anticancer | Inhibition of cancer cell proliferation | |
Anti-inflammatory | Inhibition of COX enzymes | |
Antidiabetic | Inhibition of α-glucosidase activity |
Case Studies
Several studies have explored the synthesis and biological evaluation of compounds related to this structure:
- Synthesis and Evaluation of Pyrimidine Derivatives : A study reported the synthesis of various pyrimidine derivatives and their evaluation against different cancer cell lines. The results indicated that specific substitutions on the pyrimidine ring significantly enhanced anticancer activity .
- Inhibition Studies on COX Enzymes : Another research focused on the anti-inflammatory properties of benzo[d][1,3]dioxole derivatives. It demonstrated that these compounds effectively inhibited COX enzymes, leading to reduced inflammation in animal models .
- Diabetes Management Research : A recent study evaluated the effect of benzo[d][1,3]dioxole-containing compounds on blood glucose levels in diabetic rats. The findings suggested that these compounds could serve as lead molecules for developing new antidiabetic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be maximized?
Methodological Answer: The synthesis typically involves multi-step reactions, including amide coupling and thioether formation. Key steps include:
- Step 1: Condensation of benzo[d][1,3]dioxole-5-methylamine with a chloroacetyl intermediate using triethylamine (TEA) in dimethylformamide (DMF) at 0–5°C to form the amide bond .
- Step 2: Thiolation via nucleophilic substitution using sodium hydride (NaH) in tetrahydrofuran (THF) to introduce the thioether group .
- Step 3: Final cyclization under reflux with pyrimidine precursors in dichloromethane (DCM) . Optimization: Monitor intermediates via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) or HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity at each stage .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR (500 MHz, DMSO-d6) to verify substituent positions (e.g., benzo[d][1,3]dioxole protons at δ 6.8–7.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ at m/z 527.1234) with electrospray ionization (ESI) .
- HPLC: Reverse-phase C18 columns with UV detection (254 nm) to assess purity (>95%) .
Q. What structural features influence biological activity?
Methodological Answer: Key pharmacophores include:
- Benzo[d][1,3]dioxole moiety: Enhances lipophilicity and membrane permeability, critical for CNS-targeting activity .
- Pyrimidine-6-carboxamide core: Provides hydrogen-bonding sites for enzyme inhibition (e.g., kinases) .
- Thioether linkage: Stabilizes the molecule against metabolic degradation . Experimental validation: Compare bioactivity of analogs lacking these groups using in vitro enzyme inhibition assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the benzo[d][1,3]dioxole moiety’s role?
Methodological Answer:
- Analog synthesis: Replace benzo[d][1,3]dioxole with phenyl, furan, or cyclohexyl groups .
- Bioassays: Test analogs against target proteins (e.g., kinase panels) using fluorescence polarization or surface plasmon resonance (SPR) to measure IC50 values .
- Data analysis: Correlate substituent electronic properties (Hammett constants) with activity trends .
Q. Which computational modeling approaches predict target binding interactions?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., pyrimidine carbonyl) .
- Molecular docking (AutoDock Vina): Dock the compound into crystallographic structures of target enzymes (e.g., PARP-1) to assess binding poses and ΔG values .
- MD simulations (GROMACS): Simulate ligand-protein stability over 100 ns to validate docking results .
Q. How to resolve contradictions between in vitro and in vivo bioassay data?
Methodological Answer:
- Pharmacokinetic profiling: Assess solubility (shake-flask method) and metabolic stability (mouse liver microsomes + LC-MS) to identify bioavailability issues .
- Metabolite identification: Use high-resolution LC-MS/MS to detect phase I/II metabolites that may reduce efficacy in vivo .
- Formulation optimization: Test cyclodextrin complexes or liposomal encapsulation to improve in vivo exposure .
Q. How to assess metabolic stability using in vitro microsomal assays?
Methodological Answer:
- Protocol: Incubate the compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C .
- Sampling: Collect aliquots at 0, 5, 15, 30, and 60 min, quench with acetonitrile, and centrifuge.
- Analysis: Quantify parent compound via LC-MS/MS (MRM mode) and calculate half-life (t1/2) using nonlinear regression .
Q. How to design control experiments for unexpected byproducts during synthesis?
Methodological Answer:
- Isolation: Use preparative HPLC to isolate byproducts (C18 column, 10–90% acetonitrile/water) .
- Characterization: Perform 1H NMR and HRMS to identify structures (e.g., oxidation of thioether to sulfoxide) .
- Mechanistic studies: Repeat reactions under inert atmosphere (N2) or with radical scavengers (TEMPO) to test oxidation pathways .
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-N-(4-chlorophenyl)-1-methyl-6-oxopyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O5S/c1-27-21(30)16(20(29)26-15-5-3-14(23)4-6-15)10-25-22(27)33-11-19(28)24-9-13-2-7-17-18(8-13)32-12-31-17/h2-8,10H,9,11-12H2,1H3,(H,24,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMNKAXTDSOUCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.